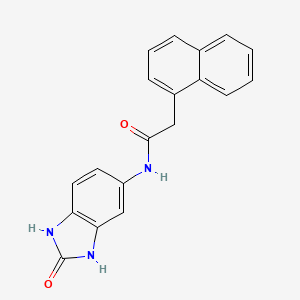
N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for use in a wide range of research studies. In
Mechanism of Action
The mechanism of action of N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for use in lab experiments. This compound is readily available and can be synthesized using relatively simple methods. It is also relatively stable and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It is highly toxic and must be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine. One direction is to further explore its potential applications in the treatment of cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, research could be conducted to explore the potential use of this compound in other areas, such as neurodegenerative diseases and cardiovascular disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities and has been shown to have potential applications in the treatment of various diseases. While there are some limitations to the use of this compound in lab experiments, its unique properties make it an ideal candidate for further research. Future studies could lead to the development of more effective drugs and treatments for a variety of diseases.
Synthesis Methods
The synthesis of N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-ethoxybenzaldehyde with 2,6-diamino-4-methylpyrimidine in the presence of benzyl chloride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N~2~-benzyl-N~4~-(4-ethoxyphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer and viral infections.
properties
IUPAC Name |
2-N-benzyl-4-N-(4-ethoxyphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-25-18-11-9-17(10-12-18)23-19-13-15(2)22-20(24-19)21-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBJDNQVTAILGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)

![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)



![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![ethyl 1-[(4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5760669.png)
![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)


![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)